1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one CAS 52420-44-7 properties
1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one CAS 52420-44-7 properties
An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one (CAS 52420-44-7)
Authored by a Senior Application Scientist
Disclaimer: Direct experimental data for 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one (CAS 52420-44-7) is not extensively available in the public domain. This guide has been constructed by synthesizing information from established chemical principles and data on structurally related compounds to provide a comprehensive technical overview for research and drug development professionals.
Introduction: Unveiling a Compound of Interest
The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and FDA-approved drugs.[1] Its prevalence is a testament to its favorable pharmacological properties and its utility as a versatile synthetic intermediate.[1][2][3] The subject of this guide, 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one, incorporates this privileged heterocyclic system with two key substitutions: a 2,4-dichlorophenyl group and an N-methoxy group. The dichlorophenyl moiety is a common feature in various pharmacologically active agents, known to influence factors such as metabolic stability and receptor binding affinity. The N-methoxy group is a less common but intriguing functional group that can impact the molecule's electronic properties and hydrogen bonding capacity. This unique combination of structural features suggests that 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one could be a valuable candidate for further investigation in drug discovery programs.
Molecular Structure and Physicochemical Properties (Predicted)
The chemical structure of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is presented below. Its molecular formula is C10H10Cl2N2O2, and its predicted physicochemical properties are summarized in the subsequent table. The presence of the dichlorinated phenyl ring is expected to increase lipophilicity, potentially enhancing membrane permeability, while the imidazolidin-2-one core and the methoxy group contribute polar characteristics.
Caption: Chemical structure of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one.
| Property | Predicted Value | Rationale/Source |
| Molecular Weight | 275.11 g/mol | Calculated from the molecular formula C10H10Cl2N2O2. |
| Appearance | White to off-white crystalline solid | Based on the general appearance of similar small organic molecules.[4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. | The dichlorophenyl group increases lipophilicity, while the urea and methoxy moieties provide some polarity. |
| Melting Point | Expected to be in the range of 100-200 °C | A crystalline solid with moderate molecular weight and some polarity. |
| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the dichlorophenyl and imidazolidinone fragments. |
Potential Synthetic Strategies
While a specific synthesis for 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is not detailed in the available literature, plausible synthetic routes can be devised based on established methods for the synthesis of imidazolidin-2-one derivatives.[5][6] A common and effective strategy involves the cyclization of a suitably substituted N,N'-disubstituted ethylenediamine derivative or a related precursor.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the imidazolidin-2-one ring to reveal key starting materials.
Caption: Proposed synthetic workflow for the target compound.
Potential Analytical Characterization
Should this compound be synthesized, a standard battery of analytical techniques would be employed for its structural confirmation and purity assessment.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the 7.0-8.0 ppm range corresponding to the three protons on the dichlorophenyl ring, exhibiting characteristic coupling patterns. - Imidazolidinone Ring Protons: Two methylene groups (-CH₂-CH₂-) would likely appear as multiplets in the 3.0-4.5 ppm range. - Methoxy Protons: A sharp singlet at approximately 3.5-4.0 ppm corresponding to the -OCH₃ group. [7][8] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the 150-170 ppm range for the C=O group of the urea. - Aromatic Carbons: Multiple signals in the 120-140 ppm range, including those bearing chlorine atoms. - Imidazolidinone Ring Carbons: Signals for the two methylene carbons in the 40-60 ppm range. - Methoxy Carbon: A signal around 50-60 ppm. [8] |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ characteristic of a cyclic urea. - C-N Stretch: Bands in the 1200-1350 cm⁻¹ region. - C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ range. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. [8] |
| Mass Spectrometry | - Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight (274.01 g/mol for C₁₀H₁₀³⁵Cl₂N₂O₂), with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). - Fragmentation Pattern: Fragmentation would likely involve cleavage of the imidazolidinone ring and loss of the methoxy group. |
Anticipated Biological Activity and Research Context
The biological profile of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one has not been reported. However, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.
-
Anti-inflammatory and Neuroprotective Effects: Numerous compounds containing a 1-(2,4-dichlorophenyl)pyrazole moiety have demonstrated significant anti-inflammatory properties in microglial cells and have shown neuroprotective effects in models of Parkinson's disease. [9][10]These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
-
Anticancer Activity: The imidazolidin-2-one scaffold is present in several compounds with demonstrated anticancer activity. [1][3]The mechanism of action for such compounds can vary, but some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.
-
Antimicrobial and Antifungal Properties: Imidazolidine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities. [2][11]The presence of the dichlorophenyl group is also a feature of some known antifungal agents like miconazole and ketoconazole, which, although structurally different, share the dichlorophenyl moiety. [12][13][14]
-
Cannabinoid Receptor Modulation: The 1-(2,4-dichlorophenyl)pyrazole scaffold is a key feature of the cannabinoid-1 (CB1) receptor inverse agonist rimonabant and its analogues. [15]It is plausible that the target compound could exhibit activity at cannabinoid or related receptors.
Caption: Potential biological activities based on structural motifs.
Conclusion and Future Directions
1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one represents an unexplored molecule with significant potential in various therapeutic areas, including oncology, neuroinflammation, and infectious diseases. The convergence of the medicinally important imidazolidin-2-one core and the pharmacologically active 2,4-dichlorophenyl moiety makes it a compelling target for synthesis and biological evaluation. Future research should focus on developing an efficient and scalable synthetic route to enable a thorough investigation of its biological properties. In vitro screening against a panel of cancer cell lines, microbial strains, and relevant enzymes or receptors would be a logical first step to uncovering the therapeutic potential of this promising compound.
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